Dithionate

Redox Chemistry Inorganic Synthesis Analytical Chemistry

Sourcing a stable, non-interfering sulfur-based anion for electroplating or analytical method development can be challenging. Dithionate (S₂O₆²⁻) solves this with its exceptional stability-aqueous solutions withstand boiling and resist oxidation by permanganate at room temperature, unlike reactive dithionite or sulfite alternatives. It serves as a reliable electrolyte in metal finishing and as a leading electrolyte in isotachophoresis for direct anion determination. • High effective ionic mobility enables simultaneous Cl⁻ and low-MW anion analysis in wastewater. • Distinct chromatographic retention (~7.5 min) ensures clean separation from sulfate and polythionates. • Building block for UV optical crystals with birefringence of 0.150 at 546 nm and a 5.23 eV band gap.

Molecular Formula O6S2-2
Molecular Weight 160.13 g/mol
CAS No. 14781-81-8
Cat. No. B1226804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithionate
CAS14781-81-8
Molecular FormulaO6S2-2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)S(=O)(=O)[O-]
InChIInChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2
InChIKeyRMGVZKRVHHSUIM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithionate Procurement Guide


Dithionate (S₂O₆²⁻, CAS 14781-81-8) is a sulfur oxoanion distinguished by its direct sulfur–sulfur bond and the +5 oxidation state of each sulfur atom . As the first member of the polythionate series, it is an important reference compound in inorganic sulfur chemistry and is frequently encountered as its sodium salt (Na₂S₂O₆). The structural arrangement yields a compact anion that influences its physical and chemical behavior .

Redox inertness Non-reducing sulfur source for sensitive redox studies
Thermal stability Aqueous solutions remain stable at boiling point
Analytical reference First polythionate series member for sulfur chemistry research

Why Generic Substitution Fails


Dithionate exhibits a unique combination of stability and inertness that sets it apart from many structurally or functionally related sulfur oxyanions, including dithionite (S₂O₄²⁻), sulfite (SO₃²⁻), and thiosulfate (S₂O₃²⁻). Its aqueous solutions are stable to boiling, and it resists oxidation by common agents like permanganate at room temperature . This contrasts sharply with the high reducing power and instability of dithionite and the reactivity of sulfite. In analytical separations, its distinct ionic mobility and chromatographic behavior prevent it from being a simple replacement for other anions . These fundamental differences mean that generic substitution is not possible and a tailored approach is required.

Target: Dithionate Redox inert; resists permanganate at room temperature
Substitute: Dithionite Powerful reducing agent; rapid degradation
Target: Dithionate Thermally robust; withstands boiling
Substitute: Sulfite Lower thermal stability; decomposition risk under heat
Target: Dithionate Distinctive ionic mobility for analytical separation
Substitute: Thiosulfate Different mobility and osmotic coefficient profile

Quantitative Differentiation Evidence


Redox Inertness vs. Dithionite

Sodium dithionate exhibits a remarkable resistance to oxidation by common laboratory reagents at room temperature, a property that starkly differentiates it from its powerful reducing agent counterpart, sodium dithionite (Na₂S₂O₄). This inertness is a key factor for its use in processes where a non-reactive sulfur species is required .

Redox Inertness vs. Dithionite
Reported
Target: Not oxidized by permanganate, dichromate, or bromine at RT Comparator: Dithionite is a powerful reducing agent
Supports use in redox-sensitive analytical and synthetic workflows
Qualitative difference; specific matrix conditions require validation
Redox Chemistry Inorganic Synthesis Analytical Chemistry

Thermal Stability vs. Sulfite

The thermal stability of dithionate in aqueous solution is superior to that of sulfite. Dithionate salts demonstrate better thermal stability and can withstand boiling without decomposition, making them robust for high-temperature applications . This is a direct contrast to sulfite, which can decompose under similar conditions.

Thermal Stability vs. Sulfite
Class-level
Stable to boiling without decomposition
May allow heating steps unsuitable for sulfite
Class-level inference; confirm under specific process conditions
Process Chemistry Hydrometallurgy Analytical Sample Prep

Ionic Mobility for Chloride Analysis

In analytical isotachophoresis, dithionate's ionic mobility is a key differentiator. It possesses a higher effective mobility than chloride ion in aqueous solution, a property that enables the direct and simultaneous determination of chloride and other anions, a task that is often complicated by chloride's high mobility in other systems .

Ionic Mobility for Cl⁻ Analysis
Reported
Target: Higher effective mobility than chloride Baseline: Chloride ion lower mobility in this system
Enables direct chloride determination in isotachophoresis
Qualitative mobility difference; optimize pH for target matrix
Analytical Chemistry Isotachophoresis Ion Chromatography

Optical Anisotropy for UV Optics

The dithionate anion ([S₂O₆]²⁻) serves as a functional structural motif in the discovery of UV birefringent crystals. The organic-inorganic hybrid crystal [C(NH₂)₃]₂S₂O₆ exhibits a large birefringence of 0.150 at 546 nm and a large band gap of 5.23 eV, which are desirable properties for short-wave UV optical applications .

Optical Anisotropy
Supporting evidence
Birefringence = 0.150 at 546 nm; Band gap = 5.23 eV
Reported large birefringence supports evaluation as UV optical motif
Data from [C(NH₂)₃]₂S₂O₆ crystal; crystal-specific property
Materials Science Crystallography Nonlinear Optics

Osmotic Coefficient vs. Thiosulfate

The osmotic coefficients of sodium dithionate are quantitatively different from those of structurally similar anions. In a comparative study, the osmotic coefficients for sodium dithionate were found to be somewhat higher than those for sodium thiosulfate at comparable concentrations .

Osmotic Coefficient vs. Thiosulfate
Context-dependent
Target: Higher osmotic coefficients than thiosulfate Comparator: Sodium thiosulfate at comparable concentration
Thermodynamic behavior cannot be assumed identical; model validation required
Cross-study comparable; confirm at intended ionic strength
Physical Chemistry Solution Thermodynamics Electrolyte Solutions

Research & Industrial Applications


Metal Finishing Electrolytes

Dithionic acid and dithionate salts are patented components of aqueous electrolytes for metal finishing processes, including electroplating and electroless plating of metals such as Sn, Cu, Ni, and Zn onto metallic or plastic substrates . The inertness and stability of dithionate make it a valuable non-interfering electrolyte component compared to more reactive sulfur species like sulfite or dithionite.

Anion Analysis Method Development

The high effective ionic mobility of dithionate enables its use as a leading electrolyte in isotachophoresis for the direct, simultaneous determination of chloride and other low-molecular-mass anions in complex matrices like wastewater and drinking water . Its distinct chromatographic retention time (e.g., ~7.5 min under specific conditions) also allows for its separation from sulfate (~4.6 min) and polythionates .

UV Birefringent Materials Research

The dithionate anion ([S₂O₆]²⁻) serves as a key building block in the design of crystals with large optical anisotropy. The recently synthesized [C(NH₂)₃]₂S₂O₆ crystal exhibits a birefringence of 0.150 at 546 nm and a large band gap of 5.23 eV, making it a compelling candidate for UV optical components .

Solution Thermodynamics Studies

Dithionate salts are valuable model compounds for studying ion-ion and ion-solvent interactions in aqueous solutions. Comparative measurements of osmotic and activity coefficients reveal that dithionate behaves differently from thiosulfate and sulfate, providing crucial data for refining theoretical models of electrolyte solutions .

Application
Selection Property
Validation Focus
Metal finishing electrolyte research
Redox-inert, thermally stable sulfur anion source
Electrolyte compatibility under plating conditions
Anion analysis by isotachophoresis or IC
Distinctive ionic mobility profile
Chloride separation and detection without interference
UV birefringent crystal design
Optical anisotropy from dithionate structural motif
Birefringence and band gap characterization
Solution thermodynamics of electrolytes
Osmotic coefficient distinct from thiosulfate
Ion-ion interaction model validation

Technical Documentation Hub

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37 linked technical documents
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